molecular formula C12H11F2NO B13724925 7,8-Difluoro-4-hydroxy-2-propylquinoline CAS No. 1189105-86-9

7,8-Difluoro-4-hydroxy-2-propylquinoline

Cat. No.: B13724925
CAS No.: 1189105-86-9
M. Wt: 223.22 g/mol
InChI Key: ZTGWTXIIQAUNJS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves several steps, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations . One common method involves the nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds . The reaction conditions typically require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7,8-Difluoro-4-hydroxy-2-propylquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-4-hydroxy-2-propylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells . The incorporation of fluorine atoms enhances its biological activity and provides unique properties that make it a valuable compound for scientific research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,8-Difluoro-4-hydroxy-2-propylquinoline include other fluorinated quinolines such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of both fluorine and hydroxyl groups on the quinoline ring

Properties

CAS No.

1189105-86-9

Molecular Formula

C12H11F2NO

Molecular Weight

223.22 g/mol

IUPAC Name

7,8-difluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11F2NO/c1-2-3-7-6-10(16)8-4-5-9(13)11(14)12(8)15-7/h4-6H,2-3H2,1H3,(H,15,16)

InChI Key

ZTGWTXIIQAUNJS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)F)F

Origin of Product

United States

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